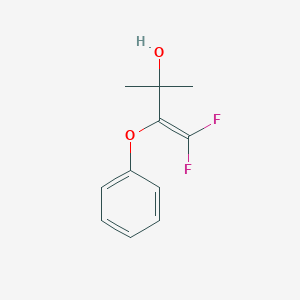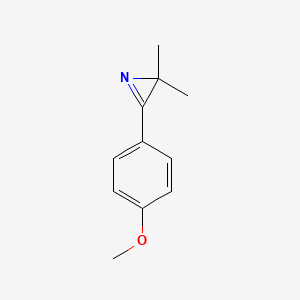
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable aziridination reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the azirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azirene ring can undergo substitution reactions, where the methoxyphenyl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted azirene derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene involves its interaction with molecular targets such as enzymes and receptors. The azirene ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2,2-dimethyl-2H-azirene: Lacks the methoxy group, leading to different chemical behavior.
3-(4-Hydroxyphenyl)-2,2-dimethyl-2H-azirene: The hydroxy group provides different reactivity compared to the methoxy group.
3-(4-Methylphenyl)-2,2-dimethyl-2H-azirene: The methyl group affects the compound’s steric and electronic properties.
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethyl-2H-azirene is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61196-83-6 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C11H13NO/c1-11(2)10(12-11)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
COEMFWAATIVASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


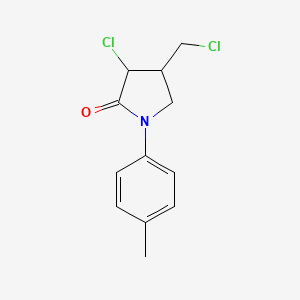
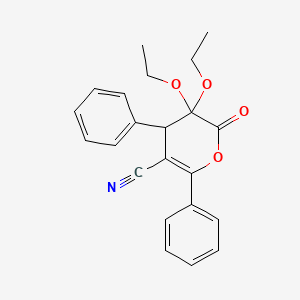
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)
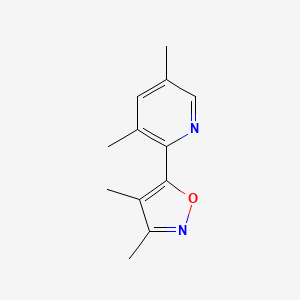
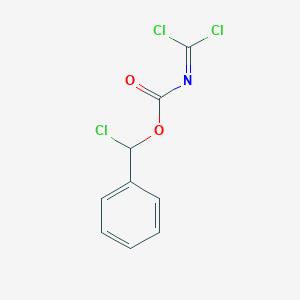

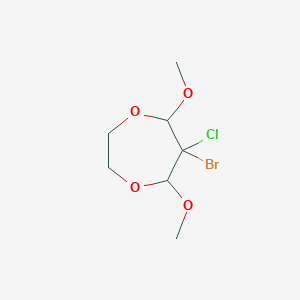
![Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-](/img/structure/B14579396.png)
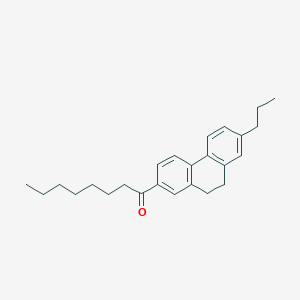
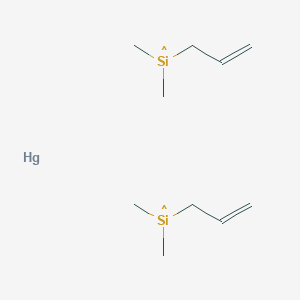
![(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14579413.png)
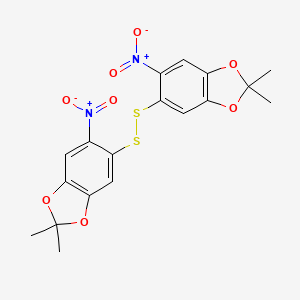
![Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-](/img/structure/B14579417.png)
